molecular formula C21H20ClNO3S B3000038 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide CAS No. 1396868-97-5

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide

Cat. No.: B3000038
CAS No.: 1396868-97-5
M. Wt: 401.91
InChI Key: UWYXOOLYHCOUEU-UHFFFAOYSA-N
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Description

N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is a synthetic organic compound with a molecular formula of C21H20ClNO3S and a molecular weight of 401.90 g/mol . Its structure integrates key pharmacophoric elements, including a biphenyl system and a benzenesulfonamide group, which are of significant interest in medicinal chemistry and drug discovery research. The presence of the sulfonamide functional group is particularly noteworthy, as this moiety is found in a wide range of therapeutic agents and is known to confer inhibitory activity against various enzymes . This compound is supplied as a high-purity material for research applications. It is intended for use in laboratory investigations only and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-chloro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3S/c1-21(24,15-23-27(25,26)20-10-6-5-9-19(20)22)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14,23-24H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYXOOLYHCOUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is a complex organic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a biphenyl group, a hydroxypropyl moiety, and a chlorobenzenesulfonamide structure. Its synthesis typically involves the reaction of chlorobenzenesulfonyl chloride with a biphenyl derivative containing a hydroxypropyl substituent. The reaction conditions often require a base to facilitate the formation of the sulfonamide bond.

Synthetic Route Overview

StepReagentsConditions
1Chlorobenzenesulfonyl chlorideBase (e.g., triethylamine)
2Biphenyl derivative with hydroxypropylStirring at room temperature

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by mimicking the substrate, leading to altered metabolic pathways.
  • Receptor Modulation : The biphenyl structure can interact with hydrophobic pockets in receptors, potentially modulating their activity.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

Research Findings

Recent studies have explored the compound's biological effects in vitro and in vivo. Here are some notable findings:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. In one study, it was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both organisms .

Anticancer Potential

Another area of investigation has been its potential anticancer properties. In vitro assays revealed that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were found to be 25 µM for MCF-7 cells and 30 µM for HeLa cells, indicating promising cytotoxic effects .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties of the compound.
    • Method : Disk diffusion method was employed against selected bacterial strains.
    • Results : Zones of inhibition were recorded, demonstrating effective antibacterial action.
  • Case Study on Anticancer Activity :
    • Objective : To assess cytotoxic effects on cancer cell lines.
    • Method : MTT assay was used to determine cell viability after treatment with various concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at higher concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Sulfonamide Derivatives

N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide ()
  • Structural Differences :
    • Replaces the biphenyl group with a chloro-nitro-phenylpropyl chain.
    • Uses 4-methylbenzenesulfonamide instead of 2-chlorobenzenesulfonamide.
  • Methyl substitution on the sulfonamide may reduce steric hindrance compared to chlorine, altering binding affinity in biological systems .
(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide ()
  • Structural Differences :
    • Incorporates a dihydrooxazole ring and isopropyl group, absent in the target compound.
    • Retains a phenylmethanesulfonamide group but lacks the biphenyl and hydroxypropyl moieties.
  • The absence of a hydroxyl group may reduce solubility in polar solvents .

Amide vs. Sulfonamide Hybrids

2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide ()
  • Structural Differences :
    • Contains an amide linkage instead of sulfonamide.
    • Features a fluoro-biphenyl group and lacks a hydroxyl substituent.
  • Implications :
    • Amides generally exhibit higher metabolic stability than sulfonamides but may have reduced acidity.
    • Fluorine substitution can improve bioavailability and membrane permeability compared to chlorine .

Substituent Effects on Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Potential Solubility Profile
Target Compound (CAS 1396716-67-8) 415.9 Biphenyl, hydroxypropyl, Cl-sulfonamide Low polarity (biphenyl), moderate H-bonding (hydroxyl)
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide () ~529.0 Quinoline, cyano, dimethylamino Likely lipophilic (quinoline core)
N-(2-([1,1'-biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide () ~563.7 Tetramethylpiperidinyloxy, dual sulfonamide High steric bulk, likely poor aqueous solubility

Key Observations :

  • The target compound’s hydroxypropyl group may confer moderate water solubility compared to purely aromatic analogs.

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